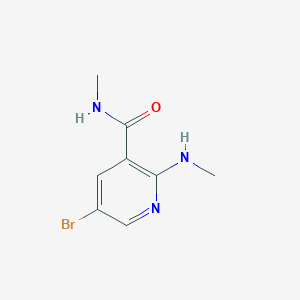
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide
Descripción general
Descripción
5-Bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide is a chemical compound with the CAS number 1250795-17-5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.05 . The boiling point is 76-77 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Techniques
The compound 5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide is involved in various synthesis techniques across chemical research. For instance, it is prepared from 5-bromoindazole-3-carboxylic acid methylester, showcasing its utility in creating complex molecules (Anuradha et al., 2014). This synthesis technique emphasizes the compound's role in generating structures useful for further chemical analysis and applications.
Chemical Reactions
The compound serves as a critical intermediate in chemical reactions, such as the synthesis of acyclic pyridine C-nucleosides, indicating its versatility in organic chemistry and potential applications in developing novel therapeutic agents (Hemel et al., 1994). These reactions underline the compound's importance in nucleoside analog synthesis, which is pivotal for antiviral and anticancer research.
Molecular Interactions
Additionally, the compound is involved in the creation of peptides that bind in the DNA minor groove, showcasing its application in molecular biology and drug design (Wade et al., 1992). This application demonstrates the potential of 5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide in contributing to the development of novel therapeutic strategies targeting specific DNA sequences.
Antimicrobial and Anticancer Activity
The research also explores the antimicrobial and anticancer potential of derivatives, highlighting the compound's relevance in medical chemistry (Panda et al., 2011). This aspect underscores the broader implications of studying such compounds, contributing to the development of new treatments for infectious diseases and cancer.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-10-7-6(8(13)11-2)3-5(9)4-12-7/h3-4H,1-2H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQCFCVHMATDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





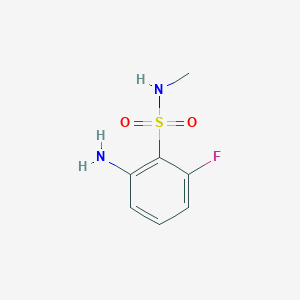
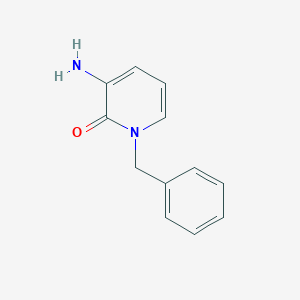
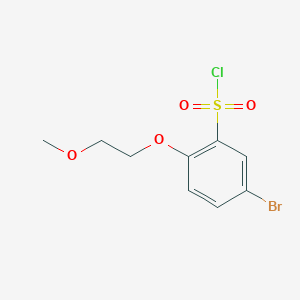
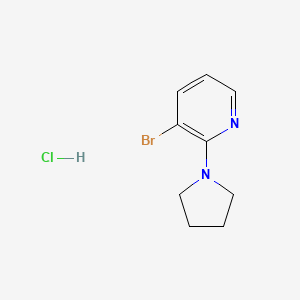


![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

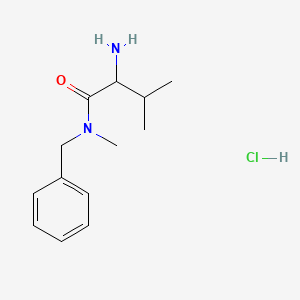
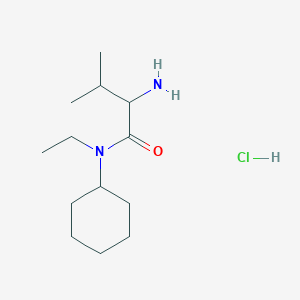
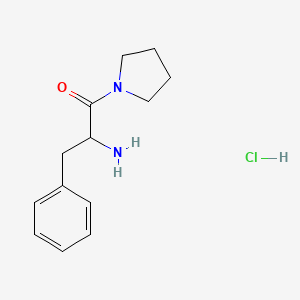
![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)